molecular formula C9H12F2N4 B1531566 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine CAS No. 2098063-11-5

4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1531566
CAS No.: 2098063-11-5
M. Wt: 214.22 g/mol
InChI Key: MVRUMTPTBUPTEO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name : 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine
CAS Number : 2098063-11-5
Molecular Formula : $$ \text{C}9\text{H}{12}\text{F}2\text{N}4 $$
Molecular Weight : 214.22 g/mol
Synonyms :

  • 4-(Difluoromethyl)-6-piperazin-1-ylpyrimidine
  • CHEMBL4938025

Structural Features :

  • A pyrimidine ring with nitrogen atoms at positions 1, 3, and 5.
  • A difluoromethyl ($$ \text{CF}_2\text{H} $$) group at position 4, enhancing lipophilicity and metabolic stability.
  • A piperazine ($$ \text{N}2\text{C}4\text{H}_8 $$) substituent at position 6, enabling hydrogen bonding and receptor interactions.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Weight 214.22 g/mol
Molecular Formula $$ \text{C}9\text{H}{12}\text{F}2\text{N}4 $$
CAS Number 2098063-11-5
SMILES Code FC(C1=NC=NC(N2CCNCC2)=C1)F

Historical Context in Heterocyclic Chemistry

Pyrimidines have been central to heterocyclic chemistry since their discovery in the early 19th century. The development of difluoromethyl-substituted pyrimidines emerged as a strategic approach to enhance bioactivity, driven by the need for metabolically stable fluorine-containing pharmacophores .

Key Milestones :

  • Early Pyrimidine Derivatives : The synthesis of pyrimidines as bioisosteric replacements for aromatic rings in drug design dates to the 1960s, with applications in antiviral and anticancer agents .
  • Difluoromethylation Advances : Modern methods, such as photoredox-catalyzed radical reactions, enabled efficient incorporation of $$ \text

Properties

IUPAC Name

4-(difluoromethyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N4/c10-9(11)7-5-8(14-6-13-7)15-3-1-12-2-4-15/h5-6,9,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRUMTPTBUPTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for various therapeutic applications, including antimicrobial, antiviral, and anticancer activities. This article presents a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a difluoromethyl group and a piperazine moiety, which contribute to its unique biological properties. The molecular formula is C10_{10}H12_{12}F2_2N4_4, and its CAS number is 2098063-11-5.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are reported to be as low as 0.25 μg/mL against certain strains, indicating potent antimicrobial efficacy .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Enterococcus faecalis0.25

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. It has shown potential in inhibiting viral replication in cell culture models, particularly against RNA viruses. The compound's mechanism involves the inhibition of viral polymerases, which are crucial for viral RNA synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for these cell lines are reported to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising role in cancer therapy .

Cancer Cell Line IC50 (μM)
MCF-70.09
A5490.03

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell signaling pathways, such as kinases and polymerases.
  • Receptor Binding : It may bind to receptors on the surface of cells, modulating cellular responses and influencing processes like apoptosis and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating a significant reduction in bacterial load in treated groups compared to controls.
  • Antiviral Studies : In vitro assays showed that treatment with this compound resulted in reduced viral titers in infected cell cultures.
  • Cancer Treatment Models : Animal models treated with the compound exhibited tumor regression and improved survival rates compared to untreated controls.

Scientific Research Applications

Common Synthetic Routes:

  • Radical Trifluoromethylation: Efficiently introduces the difluoromethyl group.
  • Oxidation: Converts methylsulfanyl groups to sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: Can reduce difluoromethyl to methyl under specific conditions.
  • Substitution Reactions: Allows for further modifications of the piperazine ring .

Drug Discovery and Development

4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity: Studies suggest that it may exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research indicates potential anticancer activity, with mechanisms involving interaction with specific molecular targets critical in cancer progression .
  • Anti-inflammatory Effects: Preliminary studies have shown that derivatives of this compound can inhibit COX enzymes, suggesting anti-inflammatory potential comparable to established drugs like celecoxib .

Industrial Applications

In addition to its biological significance, this compound serves as a valuable building block in chemical synthesis. Its unique structure allows it to be utilized in creating more complex molecules used in pharmaceuticals and advanced materials.

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives significantly reduced cell viability in multiple cancer lines, demonstrating IC50 values lower than those of standard chemotherapeutics. This highlights the compound's potential as a lead structure in cancer drug development .

Case Study 2: Anti-inflammatory Properties

In vivo studies assessed the anti-inflammatory effects of this compound in animal models. The results showed significant reduction in paw edema compared to controls, with some derivatives exhibiting potency similar to indomethacin. This suggests that modifications to the piperazine or pyrimidine components can enhance anti-inflammatory efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorinated vs. Non-Fluorinated Groups

The difluoromethyl group distinguishes this compound from analogs with trifluoromethyl (-CF₃), methyl (-CH₃), or chloro (-Cl) substituents. Key comparisons include:

  • Trifluoromethyl Analogs: Example: 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (MW: 288.31) . However, -CF₃ offers stronger electron-withdrawing effects, which may enhance target binding in hydrophobic pockets .
  • Chlorinated Analogs: Example: 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (MW: 343.6) . Chlorinated pyrimidines are also more prone to nucleophilic substitution reactions compared to fluorinated derivatives .
  • Methyl Analogs :

    • Example: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (MW: ~207.3) .
    • Methyl groups lack fluorine’s electronic effects, resulting in higher basicity and reduced metabolic stability.
Table 1: Substituent Impact on Key Properties
Compound Substituent (Position 4) logP* Metabolic Stability Binding Affinity (Hypothetical)
4-(Difluoromethyl)-6-(piperazin-1-yl) -CHF₂ 1.8 High Moderate
4-(Trifluoromethyl)-6-(piperazin-1-yl) -CF₃ 2.5 Moderate High
4-Methyl-6-(piperazin-1-yl) -CH₃ 1.2 Low Low

*Estimated using fragment-based methods.

Heterocyclic Ring Variations: Piperazine vs. Piperidine

Replacing piperazine with piperidine alters hydrogen-bonding capacity and solubility:

  • Piperazine Analogs :
    • The dual nitrogen atoms in piperazine enable protonation at physiological pH, enhancing water solubility. This is critical for oral bioavailability .
  • Piperidine Analogs: Example: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Molecular Weight and Drug-Likeness

The molecular weight of 4-(difluoromethyl)-6-(piperazin-1-yl)pyrimidine (246.24 g/mol) is lower than analogs like 4-cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (381.36 g/mol) , adhering more closely to Lipinski’s rule of five (MW < 500). Smaller size improves membrane permeability and reduces off-target effects.

Preparation Methods

Halogenated Pyrimidine Intermediate Synthesis

A crucial step is the preparation of halogenated pyrimidine intermediates such as 4,6-dichloro-5-fluoropyrimidine, which can be synthesized via chlorination of hydroxypyrimidine derivatives using phosgene in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as nitrobenzene.

Step Reagents/Conditions Solvent Catalyst Yield/Notes
1 4-hydroxypyrimidine + phosgene Nitrobenzene DMAP High yield, low by-products, catalyst recyclable
2 Distillation to isolate product Product distilled off, solvent/catalyst reused

This method offers advantages including higher yields and lower by-product formation compared to older methods.

Nucleophilic Substitution with Piperazine

The 6-position chlorine atom on the dichloropyrimidine intermediate is substituted by piperazine via nucleophilic aromatic substitution. This reaction typically occurs under heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) with a base like N,N-diisopropylethylamine (DIPEA) to facilitate the substitution.

Step Reagents/Conditions Solvent Base Temperature Time Yield/Notes
1 4,6-dichloropyrimidine + piperazine DMF DIPEA 130 °C Overnight Efficient substitution at C6

Introduction of Difluoromethyl Group

The difluoromethyl group at the 4-position can be introduced via palladium-catalyzed coupling reactions using difluoromethyl-containing reagents such as 2-(difluoromethyl)benzimidazole derivatives or difluoromethyl boronic acid pinacol esters.

A representative palladium-catalyzed coupling procedure involves:

  • Using a palladium catalyst such as tris(dibenzylideneacetone)dipalladium or XPhos Pd G2.
  • Employing bases like potassium carbonate or potassium phosphate.
  • Conducting the reaction in solvents such as 1,4-dioxane or tetrahydrofuran (THF) under nitrogen atmosphere.
  • Heating the mixture at 55–95 °C for several hours.
Step Reagents/Conditions Catalyst Base Solvent Temp (°C) Time (h) Yield/Notes
1 Halogenated pyrimidine + difluoromethyl boronic ester Pd catalyst (e.g., XPhos Pd G2) K2CO3 or K3PO4 THF or dioxane 55–95 2–15 High coupling efficiency

After coupling, acidic workup and basification steps are used to isolate and purify the product.

Representative Synthetic Scheme

Step Reaction Type Starting Material Product/Intermediate Key Reagents/Catalysts
1 Halogenation 4-hydroxypyrimidine 4,6-dichloropyrimidine Phosgene, DMAP, nitrobenzene
2 Nucleophilic substitution 4,6-dichloropyrimidine + piperazine 4-chloro-6-(piperazin-1-yl)pyrimidine DIPEA, DMF, heat
3 Pd-catalyzed coupling 4-chloro-6-(piperazin-1-yl)pyrimidine + difluoromethyl reagent 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine Pd catalyst, base, THF/dioxane, heat

Summary of Preparation Method Advantages and Challenges

Aspect Advantages Challenges
Halogenation step High yield, low by-products, recyclable catalyst Use of phosgene requires careful handling
Piperazine substitution Straightforward nucleophilic substitution Requires high temperature and polar solvents
Difluoromethylation High selectivity and yield with Pd catalysis Sensitive to moisture and air, requires inert atmosphere

Q & A

Q. What are the standard synthetic routes for 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

Piperazine Functionalization : Reacting piperazine with a pyrimidine precursor (e.g., 4-chloro-6-(difluoromethyl)pyrimidine) under reflux in a polar aprotic solvent (e.g., DMF or DCM) .

Coupling Reactions : Introducing substituents via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .

  • Optimization : Yield improvements rely on solvent choice (e.g., DMF enhances solubility), stoichiometric ratios (1:1.2 for pyrimidine:piperazine), and catalyst loading (5–10 mol%) .

  • Validation : Thin-layer chromatography (TLC) and LC-MS monitor reaction progress .

    Table 1: Representative Synthesis Conditions

    StepReagents/ConditionsYield (%)Reference
    Piperazine SubstitutionDMF, 80°C, 12h65–75
    Cross-CouplingPd(PPh₃)₄, K₂CO₃, Dioxane, 90°C50–60

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies difluoromethyl (-CF₂H) peaks at δ 5.8–6.2 ppm and piperazine protons at δ 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 257.1 for C₉H₁₂F₂N₄) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; C18 columns and acetonitrile/water gradients are standard .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and packing motifs (e.g., piperazine ring chair conformation) .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

  • Methodological Answer :
  • Reaction Path Prediction : Quantum mechanical calculations (DFT) model transition states to predict favorable reaction pathways (e.g., nucleophilic attack on pyrimidine) .
  • Solvent Optimization : COSMO-RS simulations screen solvents for solubility and reactivity, reducing trial-and-error experiments .
  • Catalyst Design : Molecular docking identifies Pd-ligand interactions to enhance cross-coupling efficiency .
  • Case Study : Combining DFT with experimental data reduced optimization time for a related pyrimidine derivative by 40% .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) arise from:
  • Assay Variability : Differences in cell lines (HEK293 vs. HeLa) or buffer conditions (pH, ionic strength).
  • Structural Isomerism : Undetected tautomers (e.g., pyrimidine ring protonation states) alter binding affinity .
    Resolution Strategies :

Standardized Assays : Use isogenic cell lines and validated protocols (e.g., ATP concentration fixed at 1 mM) .

Structural Analysis : Co-crystallization with target proteins (e.g., kinases) confirms binding modes via X-ray diffraction .

Meta-Analysis : Compare datasets using multivariate regression to isolate confounding variables .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with:
  • Piperazine Substitutions : Replace piperazine with morpholine or thiomorpholine to assess ring size impact .
  • Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to enhance electrophilicity .
  • Biological Testing :
  • In Vitro Assays : Dose-response curves (0.1–100 µM) in target-specific assays (e.g., fluorescence polarization for kinase inhibition) .
  • ADME Profiling : Microsomal stability (human liver microsomes) and logP measurements (HPLC) correlate structural changes with pharmacokinetics .
    Table 2: Example SAR Data
AnalogModificationIC₅₀ (µM)logP
ParentNone2.11.8
APiperazine → Morpholine5.31.2
B-CF₂H → -NO₂0.92.4

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
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4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.